REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[N:10]([O-])=O.[Na+].[CH3:14][CH:15](C(C)=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:1][C:2]1[CH:3]=[C:4]([NH:5][N:10]=[C:15]([CH3:14])[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2|
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Name
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|
Quantity
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60.6 g
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Type
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reactant
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Smiles
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CC=1C=C(N)C=CC1C
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Name
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|
Quantity
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37 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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73 g
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Type
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reactant
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Smiles
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CC(C(=O)OCC)C(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC=1C=C(C=CC1C)NN=C(C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |